molecular formula C10H9FN2O B13074425 (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13074425
M. Wt: 192.19 g/mol
InChI Key: DBLCEEGQSVGADB-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (CAS 1928770-13-1) is a fluorinated pyrazole derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. With the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol, this compound is a key synthetic intermediate for constructing more complex bioactive molecules . The core pyrazole scaffold is a privileged structure in pharmacology, known for its diverse therapeutic potential . This specific compound, featuring a fluorophenyl group, is of particular interest in the design and synthesis of novel active compounds. Fluorine incorporation is a common strategy in lead optimization to modulate a molecule's physicochemical properties, metabolic stability, and membrane permeability . Researchers utilize this compound as a precursor in developing potential pharmaceutical candidates. Pyrazole-containing compounds have demonstrated a wide range of biological activities in scientific literature, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects . Furthermore, recent research highlights the application of closely related fluorophenyl-pyrazole compounds as selective inhibitors for kinase targets, such as in the development of orally active Aurora Kinase B inhibitors for cancer research[citation:2). The mechanism of action for any resulting active compound is highly dependent on the final molecular structure but often involves targeted protein kinase inhibition or modulation of other key biological pathways . This product is intended for research applications in pharmaceutical development, agricultural chemistry, and material science. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

(3-fluorophenyl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-2-7(4-9)10(14)8-5-12-13-6-8/h1-6,10,14H,(H,12,13)

InChI Key

DBLCEEGQSVGADB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Hydrazone Formation and Pyrazole Cyclization

One common method involves reacting 3-fluorobenzaldehyde with hydrazine or substituted hydrazines to form the hydrazone intermediate. This intermediate then undergoes cyclization under acidic or thermal conditions to yield the pyrazole ring substituted with the 3-fluorophenyl group at the 4-position.

  • For example, a procedure analogous to that used for 4-fluorophenyl derivatives involves refluxing substituted hydrazine with the corresponding fluorobenzaldehyde in ethanol with catalytic acid to facilitate cyclization and hydrazone formation.

Reduction to Hydroxymethyl Derivative

After pyrazole ring formation, the carbonyl group (if present) adjacent to the pyrazole can be reduced to the corresponding alcohol to yield the hydroxymethyl group.

  • Lithium aluminum hydride (LiAlH4) reduction of pyrazole carboxylate intermediates in dry tetrahydrofuran (THF) at 0 °C to room temperature is an effective method to obtain the (3-fluorophenyl)(1H-pyrazol-4-yl)methanol with yields ranging from 61% to 74% for similar compounds.
  • Alternative milder reductions using sodium borohydride (NaBH4) may also be suitable depending on substrate sensitivity.

Alternative Routes via Diketoester Intermediates

Another synthetic pathway involves the preparation of 2,4-diketoester derivatives from acetophenone precursors, followed by reaction with hydrazine to form pyrazole carboxylates, which are subsequently reduced to the target alcohol.

  • The 2,4-diketoester is synthesized by reacting acetophenone with diethyl oxalate in the presence of sodium hydride (NaH) in dry toluene under reflux.
  • The diketoester then reacts with hydrazine in ethanol with trifluoroacetic acid (TFA) catalysis to form regioisomeric pyrazole carboxylates.
  • These intermediates are reduced with LiAlH4 to yield the hydroxymethyl pyrazole derivatives.

Industrial Scale Considerations

  • Industrial methods scale up these reactions using continuous flow reactors and automated systems to improve yield and efficiency.
  • The use of flow chemistry allows precise control of reaction parameters, minimizing side reactions and improving reproducibility.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrazone formation 3-Fluorobenzaldehyde + hydrazine, EtOH, reflux, acid catalyst ~70-90% (analogous) Formation of hydrazone intermediate
Pyrazole ring cyclization Acid catalysis or thermal conditions High Cyclization to pyrazole ring
Reduction to alcohol LiAlH4 in dry THF, 0 °C to RT 61-74% Selective reduction to hydroxymethyl
Alternative diketoester route Acetophenone + diethyl oxalate, NaH, reflux 90-95% (diketoester intermediate) Followed by hydrazine reaction and reduction
Purification Column chromatography (silica gel) Separation of regioisomers

Analytical Characterization Supporting Preparation

  • Infrared spectroscopy (IR) confirms hydroxyl group presence with broad absorption around 3400 cm⁻¹.
  • Proton nuclear magnetic resonance (^1H NMR) shows characteristic signals for methylene protons of the hydroxymethyl group (~4.7-4.8 ppm) and aromatic protons consistent with the fluorophenyl and pyrazole rings.
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks matching the expected molecular weight (e.g., m/z ~251 for related fluorophenyl pyrazolyl methanol derivatives).

Summary of Key Research Findings

  • The pyrazole ring formation via hydrazone intermediates is a robust and widely used strategy.
  • Reduction of pyrazole carboxylates with LiAlH4 is effective for generating hydroxymethyl derivatives.
  • Regioselectivity can be controlled to some extent, but mixtures of 3- and 5-substituted pyrazoles may form, requiring chromatographic separation.
  • Industrial scale-up benefits from continuous flow technologies for enhanced yield and process control.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Potential Drug Candidate
(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is being investigated for its potential as a therapeutic agent in treating diseases characterized by inflammation and pain. Research has indicated that pyrazole derivatives exhibit significant biological activity, including anticancer properties, suggesting that this compound may serve as a lead in drug discovery efforts aimed at developing new anti-inflammatory or analgesic medications .

Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research conducted on various pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines, indicating that (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol may also exhibit similar effects .

Agricultural Chemistry

Development of Agrochemicals
This compound is recognized for its role in the development of new agrochemicals. Its unique properties make it suitable for creating effective pesticides and herbicides that are environmentally friendly. The targeted action of such compounds can lead to improved pest management strategies while minimizing the ecological footprint .

Material Science

Advanced Materials Synthesis
In material science, (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol has potential applications in synthesizing advanced materials, including specialized polymers and coatings. The compound's chemical structure allows for modifications that can enhance the thermal and mechanical properties of materials, making it valuable in various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition and receptor binding mechanisms. Understanding how (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol interacts with biological targets can provide insights into disease mechanisms and facilitate the development of therapeutic interventions .

Analytical Chemistry

Detection and Quantification Methods
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying similar pyrazole derivatives in various samples. This application enhances quality control processes in both pharmaceutical and agricultural industries, ensuring the efficacy and safety of products derived from these compounds .

Summary Table of Applications

Field Application
Pharmaceutical DevelopmentPotential drug candidate for anti-inflammatory and analgesic therapies
Agricultural ChemistryLead compound for developing effective and environmentally friendly agrochemicals
Material ScienceSynthesis of advanced materials with enhanced thermal and mechanical properties
Biochemical ResearchStudies on enzyme inhibition and receptor binding mechanisms
Analytical ChemistryDevelopment of detection methods for quality control of pyrazole derivatives

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyrazolyl group contributes to its specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Pyrazole Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol 3-Fluorophenyl (position 1), -CH2OH (position 4) C10H9FN2O 192.19 (estimated) Enhanced lipophilicity; potential CNS activity
(4-Chlorophenyl)(1H-pyrazol-4-yl)methanol 4-Chlorophenyl (position 1) C10H9ClN2O 208.65 Higher electronegativity; antimicrobial applications
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol 1-Methyl, 3-CF3, 5-phenoxy, 4-CH2OH C13H12F3N2O2 272.22 Improved metabolic stability; lab-scale synthesis
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol 1-Methyl, 3-phenyl, 4-CH2OH C11H12N2O 188.23 Antiproliferative activity (e.g., cancer cell lines)
(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol 1-Cyclopropylmethyl, 3-pyridinyl C13H15N3O 229.28 Increased solubility; kinase inhibition potential

Biological Activity

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol features a fluorinated phenyl group attached to a pyrazolyl moiety. The presence of the fluorine atom enhances the compound's electronic properties, influencing its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The fluorophenyl group increases binding affinity, while the pyrazolyl group contributes to specificity. This dual interaction allows the compound to modulate various biochemical pathways, which is crucial for its biological effects.

Anticancer Activity

Research indicates that (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines. For instance, it has shown significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .

Cell LineIC50 (µM)Reference
MCF-70.08
PC-32.226
DU1451.67

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition leads to decreased production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Antibacterial Activity

In addition to anticancer and anti-inflammatory effects, (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol has demonstrated antibacterial activity against various pathogens. Studies have shown that pyrazole derivatives exhibit good antimicrobial effects, suggesting potential applications in infectious disease management .

Case Studies

  • Combination Therapy in Cancer Treatment : A study investigated the synergistic effects of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol combined with doxorubicin in MCF-7 cells. The results indicated enhanced cytotoxicity compared to either agent alone, suggesting a potential strategy for improving chemotherapy outcomes .
  • Neuroprotective Effects : In animal models, this compound has shown promise in reducing neuroinflammation and improving cognitive function in conditions like Alzheimer's disease by modulating glial cell activation .

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